Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17716453
InChI: InChI=1S/C14H16BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3
SMILES:
Molecular Formula: C14H16BrNO3
Molecular Weight: 326.19 g/mol

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate

CAS No.:

Cat. No.: VC17716453

Molecular Formula: C14H16BrNO3

Molecular Weight: 326.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate -

Specification

Molecular Formula C14H16BrNO3
Molecular Weight 326.19 g/mol
IUPAC Name methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate
Standard InChI InChI=1S/C14H16BrNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3
Standard InChI Key FDBVFXWQEAIWHH-UHFFFAOYSA-N
Canonical SMILES COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)Br

Introduction

Compound NameMolecular FormulaKey Features
Methyl 2-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)acetateC₁₄H₁₇FNO₃Fluorine substitution; enhanced metabolic stability
4-Bromophenyl Acetic AcidC₈H₇BrO₂Simpler structure; lacks piperidine ring
N-Benzylpiperidine DerivativesC₁₂H₁₅NDiverse analgesic applications

The 4-bromophenyl group in the target compound distinguishes it from simpler acetic acid derivatives and fluorinated analogs, potentially offering improved binding affinity to biological targets .

Synthetic Routes and Optimization

The synthesis of methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate can be inferred from methodologies used for related brominated heterocycles. A plausible three-step route is outlined below:

Step 1: Formation of Dimethyl 2-(4-Bromophenyl)Malonate

Methyl 2-(4-bromophenyl)acetate reacts with dimethyl carbonate (DMC) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. This step, adapted from pyrimidine syntheses , yields dimethyl 2-(4-bromophenyl)malonate:

CH3COOCH3+DMCNaH, THFCH2(\COOCH3)2\text{CH}_3\text{COOCH}_3 + \text{DMC} \xrightarrow{\text{NaH, THF}} \text{CH}_2(\COOCH_3)_2

Reaction conditions: 25–27°C for 14 hours, yielding ~84% after purification .

Step 2: Cyclization to Piperidinone Ring

The malonate intermediate undergoes cyclization with formamidine acetate in methanol, forming the piperidinone core. This step mirrors the synthesis of 5-(4-bromophenyl)pyrimidine-4,6-diol , where cyclization is achieved under basic conditions.

Step 3: Esterification and Functionalization

Phosphorus oxychloride (POCl₃) facilitates chlorination and esterification, finalizing the structure. Optimized conditions (reflux for 8 hours) yield ~86% of the target compound .

Key Reaction Parameters

ParameterOptimal ValueImpact on Yield
Temperature40–45°CPrevents side reactions
SolventAnhydrous THFEnhances malonate formation
CatalystSodium methoxideAccelerates cyclization

Applications in Drug Development

The compound’s ester group facilitates prodrug strategies, enabling controlled release of active metabolites. For example, esterase-mediated hydrolysis could yield 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetic acid, a potential COX-2 inhibitor . Additionally, the piperidine ring’s conformational flexibility allows for structural modifications to optimize pharmacokinetics.

Challenges and Future Directions

Current limitations include the lack of in vivo toxicity data and scalable synthesis protocols. Future research should prioritize:

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidinone derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to identify pharmacophores.

  • Hybrid Molecule Design: Combining the bromophenyl-piperidinone scaffold with known anticancer agents (e.g., imatinib analogs).

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